1, 1,4-Bis(2-chloroethyl)-, diethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is a chemical compound with the molecular formula C10H12Cl2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate typically involves the reaction of 1,4-benzenediethanol with thionyl chloride to form 1,4-bis(2-chloroethyl)benzene. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial production may also involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene derivatives. These products have diverse applications in different fields .
Scientific Research Applications
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo substitution reactions allows it to modify proteins, DNA, and other biomolecules, which can result in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar structure but lacks the ethanesulfonate groups.
1,4-Bis(2-chloroethylthio)butane: Contains sulfur atoms instead of benzene ring.
1,4-Diazabicyclo[2.2.1]heptane derivatives: Different core structure but similar functional groups
Uniqueness
1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is unique due to the presence of both chloroethyl and ethanesulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
77628-03-6 |
---|---|
Molecular Formula |
C11H23Cl2N2O3S+ |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;ethanesulfonate |
InChI |
InChI=1S/C9H18Cl2N2.C2H6O3S/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;1-2-6(3,4)5/h1-9H2;2H2,1H3,(H,3,4,5)/q+2;/p-1 |
InChI Key |
WDYVWEXUYUIEED-UHFFFAOYSA-M |
Canonical SMILES |
CCS(=O)(=O)[O-].C1C[N+]2(CC[N+]1(C2)CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.